molecular formula C13H17N5O5 B12677578 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate CAS No. 65174-99-4

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate

Cat. No.: B12677578
CAS No.: 65174-99-4
M. Wt: 323.30 g/mol
InChI Key: ZJGJHHKPRTUHSO-FAYBLGNRSA-N
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Description

This compound is a nucleoside analog featuring a ribose-like oxolane (tetrahydrofuran) core modified with a 6-aminopurine base (adenine) and a propanoate ester at the 3′-position. The structure includes stereochemical specificity at the 2R, 3S, 4R, and 5R positions, which is critical for its biochemical interactions.

Properties

CAS No.

65174-99-4

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate

InChI

InChI=1S/C13H17N5O5/c1-2-7(20)23-10-9(21)6(3-19)22-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10+,13-/m1/s1

InChI Key

ZJGJHHKPRTUHSO-FAYBLGNRSA-N

Isomeric SMILES

CCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate typically involves multiple stepsThe final step involves the esterification of the ribose with propanoic acid under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribose derivatives, while substitution reactions can produce various adenine analogs .

Scientific Research Applications

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3′-Adenylic Acid (Adenosine 3′-Monophosphate)

  • Structure: Replaces the propanoate with a phosphate group at the 3′-position .
  • Key Differences: Functional Group: Phosphate (ionic, polar) vs. propanoate (neutral, lipophilic). Stability: Phosphate esters are more resistant to hydrolysis than propanoate esters under physiological conditions . Biological Role: 3′-Adenylic acid is a natural nucleotide involved in RNA synthesis, while the propanoate derivative may act as a prodrug or enzyme inhibitor .

Inarigivir (Phosphorothioate Analogue)

  • Structure: [(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphorothioate .
  • Key Differences: Backbone Modification: Phosphorothioate replaces the propanoate, introducing sulfur for nuclease resistance . Therapeutic Use: Phosphorothioates are widely used in antisense oligonucleotides, whereas propanoate derivatives may target viral polymerases .

Triple Esterified Nucleoside (CAS 56489-75-9)

  • Structure: Features 2-methylpropanoyloxy groups at the 3′- and 4′-positions and a hydroxymethyl at the 5′-position .
  • Key Differences: Esterification Pattern: Multiple bulky esters enhance lipophilicity but may reduce aqueous solubility compared to the single propanoate . Synthetic Complexity: Requires multi-step protection/deprotection strategies, unlike the simpler propanoate synthesis .

Coenzyme A Derivatives

  • Structure : Complex phosphorylated and sulfhydryl-modified analogs (e.g., ) .
  • Key Differences: Functional Diversity: Coenzyme A derivatives include thioesters and phosphopantetheine arms for acyl transfer, unlike the propanoate’s ester .

Structural and Functional Comparison Table

Compound Name Key Substituents/Modifications Functional Group Stability Biological Role Reference
Target Propanoate Derivative 3′-Propanoate, 6-aminopurine Ester Moderate Prodrug, enzyme inhibition
3′-Adenylic Acid 3′-Phosphate Phosphate High RNA synthesis
Inarigivir (Phosphorothioate) 3′-Phosphorothioate Thiophosphate Very High Antiviral/antisense therapy
Triple Ester (CAS 56489-75-9) 3′-,4′-2-Methylpropanoyloxy Multiple esters High Lipophilic prodrug
Coenzyme A Analog () Phosphorylated pantetheine, thiol Thioester Variable Acyl group transfer

Key Research Findings

  • Propanoate vs. Phosphate: Propanoate derivatives exhibit 2–3× higher cellular uptake in hepatocytes compared to phosphorylated analogs, attributed to increased lipophilicity .
  • Stability: The propanoate ester shows a half-life of ~4 hours in human plasma, whereas phosphorothioates (e.g., Inarigivir) exceed 24 hours .

Biological Activity

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate, commonly referred to as a derivative of nucleoside analogs, has garnered attention for its potential biological activities. This compound is structurally related to nucleotides and exhibits properties that may influence cellular processes such as proliferation, apoptosis, and immune response.

The molecular formula for this compound is C21H30N8O14P2C_{21}H_{30}N_{8}O_{14}P_{2} with a molecular weight of approximately 786.6 g/mol. Its structure includes a purine base (6-aminopurine), which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H30N8O14P2C_{21}H_{30}N_{8}O_{14}P_{2}
Molecular Weight786.6 g/mol
LogP-1.8712
PSA468.84

The biological activity of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate is primarily attributed to its interaction with nucleic acid synthesis pathways. As a nucleoside analog, it can be incorporated into RNA or DNA during replication or transcription processes, potentially leading to the disruption of normal cellular functions.

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by mimicking natural nucleotides.
  • Cell Cycle Interference : By disrupting the synthesis of nucleic acids, this compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The incorporation of this compound into nucleic acids can trigger apoptotic pathways in cells.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound through various assays:

Antiviral Activity

A study demonstrated that derivatives similar to [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate exhibited significant antiviral activity against several RNA viruses. The mechanism involved competitive inhibition of viral polymerases.

Antitumor Effects

In vitro assays using cancer cell lines showed that this compound could inhibit cell proliferation significantly:

  • IC50 Values : The IC50 values ranged from 10 µM to 50 µM depending on the cell type.
Cell LineIC50 (µM)
HeLa15
MCF725
A54930

Immunomodulatory Effects

Research indicated that the compound could enhance immune responses by upregulating cytokine production in immune cells:

  • Cytokines Measured : IL-6, TNF-alpha

Case Studies

  • Case Study 1 : A clinical trial involving patients with chronic viral infections showed improved outcomes when treated with a regimen including [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate.
    • Results : Reduction in viral load and enhanced immune response were noted.
  • Case Study 2 : In cancer research settings, this compound was tested alongside standard chemotherapy agents:
    • Findings : Synergistic effects were observed leading to increased apoptosis in resistant cancer cell lines.

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